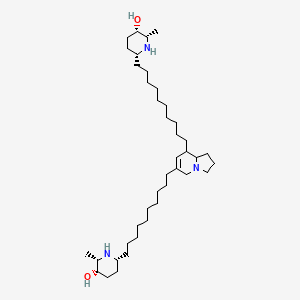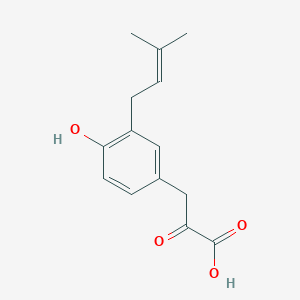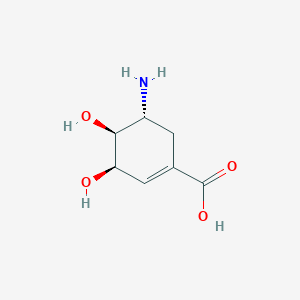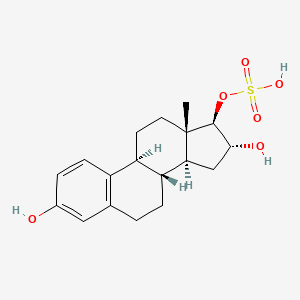
Estradiol 17-sulfato
Descripción general
Descripción
Estriol 17-sulfate is a naturally occurring estrogen conjugate, primarily found in the human body. It is a sulfate ester of estriol, a weak estrogen, and is known for its role in various physiological processes, particularly during pregnancy. Estriol 17-sulfate is a major urinary estrogen and is produced in significant amounts by the placenta during pregnancy.
Aplicaciones Científicas De Investigación
Estriol 17-sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of estrogens in biological samples.
Biology: Studied for its role in the regulation of various biological processes, including cell proliferation and differentiation.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and the treatment of menopausal symptoms.
Industry: Utilized in the development of diagnostic assays for the detection of estrogen levels in clinical samples.
Mecanismo De Acción
- When estriol 17-sulfate binds to ER, it can enter the nucleus of the target cell and regulate gene transcription .
- Estriol 17-sulfate affects several pathways:
Target of Action
Biochemical Pathways
Análisis Bioquímico
Biochemical Properties
Estriol 17-sulfate is involved in several biochemical reactions, primarily through its interaction with enzymes such as estrogen sulfotransferases and steroid sulfatases. Estrogen sulfotransferases catalyze the sulfation of estriol to form Estriol 17-sulfate, while steroid sulfatases hydrolyze Estriol 17-sulfate back to estriol . These interactions are crucial for maintaining the balance of active and inactive forms of estrogens in the body. Estriol 17-sulfate also interacts with various proteins and biomolecules, influencing their activity and function.
Cellular Effects
Estriol 17-sulfate exerts several effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Estriol 17-sulfate can bind to estrogen receptors on the cell membrane, triggering a cascade of intracellular signaling events that regulate gene transcription and protein synthesis . This modulation of cellular activities can impact processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of Estriol 17-sulfate involves its binding to estrogen receptors, which then translocate to the nucleus and regulate gene transcription . This process leads to the formation of messenger RNA, which interacts with ribosomes to produce specific proteins that mediate the effects of Estriol 17-sulfate on target cells. Additionally, Estriol 17-sulfate can inhibit or activate enzymes, further influencing cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Estriol 17-sulfate can vary over time. Studies have shown that Estriol 17-sulfate is relatively stable, but it can undergo degradation under certain conditions . Long-term exposure to Estriol 17-sulfate in in vitro and in vivo studies has revealed its potential to modulate cellular functions and metabolic activities over extended periods. These temporal effects are essential for understanding the compound’s stability and long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of Estriol 17-sulfate in animal models vary with different dosages. At low doses, Estriol 17-sulfate can positively influence cellular functions and metabolic activities . At high doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular processes and causing oxidative stress. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of Estriol 17-sulfate in clinical applications.
Metabolic Pathways
Estriol 17-sulfate is involved in several metabolic pathways, including its conversion to estriol and other estrogen metabolites . Enzymes such as estrogen sulfotransferases and steroid sulfatases play a pivotal role in these metabolic processes. The interaction of Estriol 17-sulfate with these enzymes can influence metabolic flux and the levels of various metabolites, impacting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of Estriol 17-sulfate within cells and tissues involve specific transporters and binding proteins . These molecules facilitate the movement of Estriol 17-sulfate across cell membranes and its accumulation in target tissues. The localization and distribution of Estriol 17-sulfate can affect its biological activity and function, making it essential to understand these processes for therapeutic applications.
Subcellular Localization
Estriol 17-sulfate is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. Understanding the subcellular localization of Estriol 17-sulfate is crucial for elucidating its role in cellular processes and its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of estriol 17-sulfate typically involves the sulfation of estriol. This can be achieved through the reaction of estriol with sulfur trioxide-pyridine complex or chlorosulfonic acid in an appropriate solvent such as pyridine or dimethylformamide. The reaction is usually carried out at low temperatures to prevent degradation of the product.
Industrial Production Methods: Industrial production of estriol 17-sulfate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Estriol 17-sulfate undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, estriol 17-sulfate can be hydrolyzed to estriol and sulfuric acid.
Oxidation: It can be oxidized to form estrone sulfate under specific conditions.
Reduction: Reduction reactions can convert estriol 17-sulfate back to estriol.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Estriol and sulfuric acid.
Oxidation: Estrone sulfate.
Reduction: Estriol.
Comparación Con Compuestos Similares
Estrone sulfate: A major estrogen conjugate with higher estrogenic activity compared to estriol 17-sulfate.
Estradiol sulfate: Another estrogen conjugate with potent estrogenic effects, commonly found in non-pregnant individuals.
Estriol 17-sulfate’s uniqueness lies in its specific role during pregnancy and its relatively lower potency, making it a subject of interest in both clinical and research settings.
Propiedades
IUPAC Name |
[(8R,9S,13S,14S,16R,17R)-3,16-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O6S/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)24-25(21,22)23/h3,5,8,13-17,19-20H,2,4,6-7,9H2,1H3,(H,21,22,23)/t13-,14-,15+,16-,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAOZBHEZQGPLH-ZXXIGWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2OS(=O)(=O)O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2OS(=O)(=O)O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80962218 | |
| Record name | 3,16-Dihydroxyestra-1(10),2,4-trien-17-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42028-21-7 | |
| Record name | Estriol 17-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042028217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,16-Dihydroxyestra-1(10),2,4-trien-17-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How specific is the antibody response to Estriol 17-sulfate?
A1: Research indicates that antibodies generated against Estriol 17-sulfate linked to a carrier protein demonstrate remarkably high specificity for this compound. [] While a slight cross-reaction (0.2%) was observed with Estriol 17-sulfate, interactions with other estrogen sulfates were negligible. Importantly, there were no significant cross-reactions with free estrogens, their glucuronides, or other related steroids. [] This high specificity makes antibodies against Estriol 17-sulfate potentially valuable tools for research and diagnostics.
Q2: Are there alternative forms of Estriol that exhibit different biological activities?
A3: Yes, research indicates that Estriol, Estriol-3-sulfate, and Estriol 17-sulfate may have distinct biological activities. [, ] Studies have explored their individual effects on breast cancer cells, suggesting variations in their interactions with cellular targets and potential therapeutic implications. These findings underscore the importance of investigating different forms of Estriol and their specific mechanisms of action.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


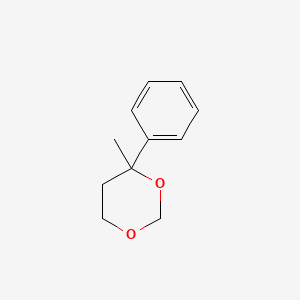
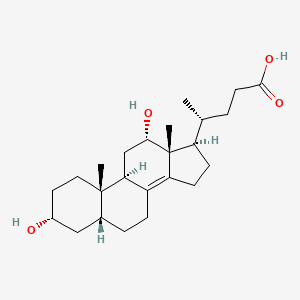
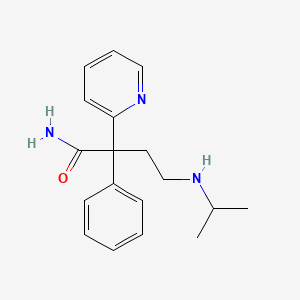
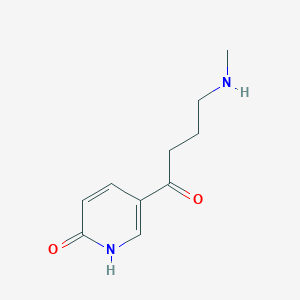

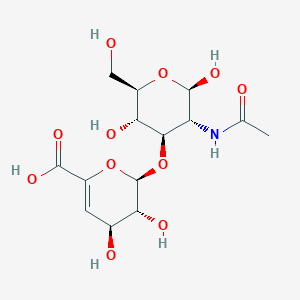
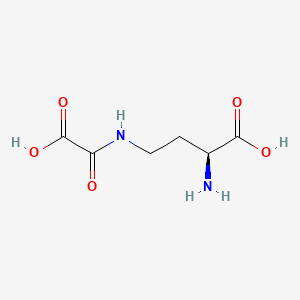
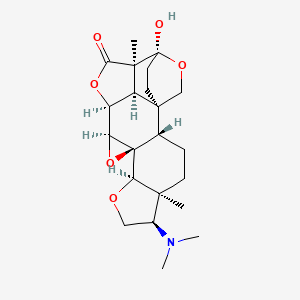

![(1R,5S,7S)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2R)-5-methyl-2-prop-1-en-2-ylhex-5-enyl]bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B1220767.png)
